Product packaging for Z-Phenylalaninol(Cat. No.:CAS No. 6372-14-1)

Z-Phenylalaninol

Cat. No.: B126708
CAS No.: 6372-14-1
M. Wt: 285.34 g/mol
InChI Key: WPOFMMJJCPZPAO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-carbobenzoxy-L-phenylalanilol is a member of amphetamines.
Z-L-Phenylalaninol has been reported in Fusarium sambucinum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO3 B126708 Z-Phenylalaninol CAS No. 6372-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOFMMJJCPZPAO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357437
Record name Z-L-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6372-14-1
Record name Z-L-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Chiral Amino Alcohols in Contemporary Organic Chemistry

Chiral amino alcohols are a critically important class of organic compounds that feature both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group attached to a chiral center. alfa-chemistry.comresearchgate.net Their importance in modern organic chemistry stems from several key aspects:

Building Blocks for Bioactive Molecules: The chiral amino alcohol motif is present in a vast array of naturally occurring, biologically active compounds. nih.gov Many pharmaceuticals and potential drug candidates incorporate this structural unit. For instance, they are key synthons for producing complex molecules and optically pure pharmaceuticals like HIV protease inhibitors. nih.gov It is estimated that up to half of all pharmaceuticals contain a chiral amine in their structure. nih.gov

Chiral Auxiliaries, Ligands, and Catalysts: Chiral amino alcohols are extensively used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts in asymmetric synthesis. alfa-chemistry.comresearchgate.netnih.gov They are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer over the other. eurekaselect.com This is crucial in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities.

Versatile Synthetic Intermediates: The dual functionality of amino alcohols allows them to undergo a wide range of chemical transformations at both the amino and hydroxyl groups. alfa-chemistry.com This versatility makes them valuable intermediates in the synthesis of other complex chiral molecules, including unnatural amino acids and various heterocyclic compounds. researchgate.net

The demand for enantiomerically pure compounds in various fields, especially in medicine and materials science, underscores the continued importance of developing new and efficient synthetic methods for and using chiral amino alcohols.

Role of Z L Phenylalaninol As a Versatile Chiral Precursor

Z-L-Phenylalaninol, a derivative of the amino acid L-phenylalanine, is a prominent example of a versatile chiral precursor in organic synthesis. The "Z" in its name refers to the benzyloxycarbonyl protecting group attached to the nitrogen atom, which plays a crucial role in its synthetic applications.

This compound serves as a foundational element for creating more complex chiral structures. For example, it has been used as a chiral precursor in the synthesis of multi-aryl substituted imidazole (B134444) amino alcohol derivatives. sioc-journal.cn In these processes, the inherent chirality of Z-L-Phenylalaninol is transferred to the new, more complex molecules, a fundamental strategy in asymmetric synthesis.

The applications of Z-L-Phenylalaninol extend to the synthesis of peptide-based drugs and as a crucial building block in various organic chemistry reactions. chemimpex.com Its structure, featuring a phenyl group, enhances its solubility and reactivity, making it a valuable tool for chemists. chemimpex.com The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for further functionalization of the amino group.

Historical Context and Evolution of Z L Phenylalaninol Research Trajectories

Design and Synthesis of Z-L-Phenylalaninol-Based Chiral Building Blocks

The synthesis of chiral building blocks is a cornerstone of modern drug discovery, with a significant emphasis on producing single enantiomer drugs to enhance efficacy and reduce side effects. nih.gov Z-L-Phenylalaninol serves as a crucial starting material in the creation of these enantiomerically pure compounds. chemimpex.com

Application in Complex Pharmaceutical Structure Construction

The inherent chirality of Z-L-Phenylalaninol makes it an invaluable asset in asymmetric synthesis, a process critical for the construction of complex pharmaceutical molecules. chemimpex.com Its structure allows chemists to control the stereochemistry of a reaction, ensuring the production of a specific enantiomer, which is often the biologically active form of a drug. chemimpex.com This is particularly important in the development of drugs with intricate three-dimensional structures where biological activity is highly dependent on the precise arrangement of atoms. The use of chiral building blocks derived from Z-L-Phenylalaninol facilitates the creation of these complex architectures. nih.gov For example, it has been utilized in the synthesis of key intermediates for HIV-protease inhibitors. sigmaaldrich.com

Integration into Pharmaceutical Intermediates and Drug Formulations

Pharmaceutical intermediates are the chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). zenfoldst.com Z-L-Phenylalaninol and its derivatives are frequently integrated into these intermediates to introduce specific chiral centers and functional groups. chemimpex.comnetascientific.com This integration is a key step in simplifying the synthesis of complex APIs and ensuring the final product has the desired purity and quality. zenfoldst.com Furthermore, the properties of fine chemicals like Z-L-Phenylalaninol can be tailored to enhance the stability, solubility, and bioavailability of drug formulations, ultimately improving the therapeutic effectiveness of the medication. zenfoldst.com

Z-L-Phenylalaninol Derived Ligands in Drug Discovery

Ligands, molecules that bind to specific biological targets, are at the heart of drug discovery. Z-L-Phenylalaninol provides a versatile scaffold for the design and synthesis of novel ligands.

Structure-Based Ligand Design utilizing Phenylalanine Moieties

Structure-based drug design leverages the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The phenylalanine moiety, a key component of Z-L-Phenylalaninol, is often utilized in this approach. mdpi.com By understanding the interactions between a target protein and a ligand at the molecular level, medicinal chemists can rationally design new drug candidates. mdpi.com For instance, the phenylalanine core has been shown to be essential for the antiviral activity of certain HIV capsid inhibitors, forming crucial hydrophobic interactions within the target protein. mdpi.comnih.gov Computational methods like 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling are employed to understand these interactions and guide the design of more potent and selective inhibitors. mdpi.comnih.gov

Table 1: Examples of Phenylalanine-Containing Compounds in Drug Discovery
Compound ClassTargetDesign StrategyKey Finding
HIV-1 Capsid InhibitorsHIV-1 Capsid (CA) ProteinStructure-based design based on PF-74The phenylalanine core is crucial for hydrophobic interactions and antiviral activity. mdpi.comnih.gov
TPH1 InhibitorsTryptophan hydroxylase-1 (TPH1)Combined ligand-based and structure-based methodsA multicomplex-based pharmacophore model was developed to guide inhibitor design. mdpi.com
Neuropeptide Y1 (NPY1) Receptor LigandsNPY1 ReceptorSynthesis of phenylalaninol derivativesIdentified ligands with anxiolytic activity. google.com

Modulation of Biological Targets by Phenylalaninol-Derived Compounds

Compounds derived from Z-L-Phenylalaninol have been shown to modulate the activity of various biological targets, demonstrating their potential as therapeutic agents. For example, derivatives of phenylalaninol have been investigated as modulators of the neuropeptide Y1 (NPY1) receptor, which is associated with central nervous system disorders. google.com In another study, β-lactams derived from phenylalaninol conjugates were found to be potent and selective antagonists of the TRPM8 channel, a target for pain and inflammation. researchgate.netnih.gov The specific configuration of the phenylalaninol-derived stereocenter was found to be a critical determinant of antagonist activity. researchgate.net

Investigation of Therapeutic Efficacy and Bioactivity Mechanisms

The ultimate goal of pharmaceutical research is to develop effective and safe therapies. This involves investigating the therapeutic efficacy and understanding the bioactivity mechanisms of new compounds.

Research into Z-L-Phenylalaninol derivatives has demonstrated their potential across various therapeutic areas. For instance, certain phenylalaninol derivatives have exhibited anxiolytic activity in animal models. google.com The bioactivity of these compounds is often linked to their ability to interact with specific biological targets. The mechanisms of action can range from enzyme inhibition and receptor modulation to the disruption of protein-protein interactions. mdpi.com For example, the anti-HIV activity of some phenylalanine derivatives stems from their ability to bind to the HIV capsid protein, interfering with its function. nih.gov The study of these mechanisms is crucial for optimizing lead compounds and developing new drugs with improved efficacy.

Table 2: Bioactivity of Z-L-Phenylalaninol Derivatives
Derivative ClassBiological Target/PathwayObserved BioactivityPotential Therapeutic Application
Phenylalaninol derivativesNeuropeptide Y1 (NPY1) receptorAnxiolytic activity in animal models. google.comCentral nervous system disorders. google.com
β-Lactams from phenylalaninol conjugatesTRPM8 channelPotent and selective antagonism. researchgate.netnih.govPain and inflammation. researchgate.net
Phenylalanine derivativesHIV-1 Capsid (CA) proteinInhibition of HIV-1 replication. nih.govAntiviral therapy. nih.gov
3-Hydroxyquinolin-2(1H)-one derivativesHuman Phenylalanine Hydroxylase (hPAH)Stabilization of enzyme activity. mdpi.comPhenylketonuria (PKU). mdpi.com

Antiviral Activity Research (e.g., HIV-1 Capsid Inhibitors)

Z-L-Phenylalaninol and its derivatives have emerged as a significant scaffold in the development of novel antiviral agents, particularly those targeting the Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on the HIV-1 capsid (CA) protein, a critical component in multiple stages of the viral lifecycle, including reverse transcription, nuclear import, assembly, and maturation. nih.gov The CA protein is considered a promising, yet clinically underexploited, therapeutic target. nih.govmdpi.com

A notable lead compound in this area is PF-74, a peptidomimetic molecule that binds to a specific pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits. mdpi.comnih.gov However, PF-74's therapeutic potential is limited by its extremely poor metabolic stability. mdpi.com This has driven research toward designing new phenylalanine-based derivatives that retain potent anti-HIV-1 activity while offering improved pharmacological properties.

Scientists have synthesized various series of phenylalanine derivatives, often employing techniques like Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), or "click chemistry," to create diverse compound libraries. nih.gov These studies have demonstrated that modifications to the core phenylalanine structure can yield compounds with significant antiviral potency. For instance, a study reported a 1,2,3-triazole-containing phenylalanine derivative, compound 13m , which exhibited an EC50 value of 4.33 μM against the HIV-1 NL4-3 strain, comparable to the lead compound PF-74 (EC50 = 5.95 μM in the same assay). nih.gov Surface plasmon resonance (SPR) binding assays confirmed that this compound directly interacts with the HIV-1 CA protein and inhibits the virus in both early and late stages of replication. nih.gov

Another study developed several series of novel phenylalanine derivatives, identifying compounds II-13c (4-methoxy-N-methylaniline substituted phenylalanine) and V-25i (indolin-5-amine substituted phenylalanine) with potent anti-HIV-1 activity (EC50 values of 5.14 μM and 2.57 μM, respectively). nih.gov Like PF-74, these compounds showed a preference for binding to the CA hexamer over the monomer, which is crucial for disrupting the stable capsid structure. nih.gov The development of capsid inhibitors like Lenacapavir, which selectively binds to the capsid interface, underscores the viability of this strategy in modern antiretroviral therapy. frontiersin.org

Table 1: Antiviral Activity of Selected Phenylalanine Derivatives

CompoundDescriptionEC50 (μM)TargetReference
PF-74Lead Compound0.42 - 5.95HIV-1 Capsid (CA) nih.govnih.gov
13m1,2,3-Triazole-containing phenylalanine derivative4.33HIV-1 Capsid (CA) nih.gov
II-13c4-methoxy-N-methylaniline substituted phenylalanine5.14HIV-1 Capsid (CA) nih.gov
V-25iIndolin-5-amine substituted phenylalanine2.57HIV-1 Capsid (CA) nih.gov
FTC-22-Pyridone-bearing phenylalanine derivative5.36HIV-1 Capsid (CA) mdpi.com
TD-1a2-Pyridone-bearing phenylalanine derivative>265.6 (HIV-1), 4.86 (HIV-2)HIV-1/2 Capsid (CA) mdpi.com

Applications in Neurological Disorder Research and Neurotransmitter Function Studies

The foundational role of L-phenylalanine as a precursor to key neurotransmitters makes its derivatives valuable tools in neuroscience. L-phenylalanine is converted in the body to L-tyrosine, which is a building block for the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine, and epinephrine. nih.govkraftchemical.com These signaling molecules are fundamental for regulating mood, focus, alertness, and motivation. kraftchemical.comdrugbank.com Consequently, fluctuations in phenylalanine levels can impact brain chemistry, and its derivatives are studied for their potential to modulate these pathways. nih.gov

Research has explored the link between phenylalanine metabolism and neurological and psychiatric conditions. For example, studies have investigated the potential benefits of phenylalanine supplementation for depression, theorizing that by supporting dopamine production, it may help regulate mood. kraftchemical.com The phenylalanine-to-tyrosine ratio has been identified as a potential biomarker in certain neurological diseases. In patients with anti-NMDAR encephalitis, an elevated ratio was associated with the severity of psychiatric symptoms. frontiersin.org

Specific derivatives of phenylalanine are employed as research probes to investigate neurological mechanisms.

Z-L-phenylalanine-chloromethylketone is used by researchers to study neurotransmitter systems, which can provide a better understanding of conditions like depression and anxiety. chemimpex.com

Halogenated derivatives, such as 3,5-dibromo-L-tyrosine (DBrT) , have demonstrated neuroprotective properties. nih.gov DBrT was found to protect neurons in both in vitro and in vivo models of brain ischemia by depressing excitatory glutamatergic synaptic transmission, suggesting a potential therapeutic avenue for conditions characterized by glutamate (B1630785) receptor overactivation. nih.gov

In the context of Alzheimer's disease, which involves neurotransmitter deficits, researchers have designed phenyl-styryl-pyrimidine derivatives as multifunctional agents that can inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO-B), which are key targets in managing the disease. rsc.org

These applications highlight the importance of the phenylalanine chemical structure in designing molecules that can interact with the central nervous system and aid in the study of complex neurological disorders.

Enzyme Mechanism and Interaction Studies for Therapeutic Targets

Z-L-Phenylalaninol and related compounds serve as crucial tools for elucidating enzyme mechanisms and studying protein-ligand interactions, which is fundamental for designing targeted therapeutics. The specific stereochemistry and structure of these molecules allow them to act as inhibitors or probes for the active sites of various enzymes.

A key area of study involves metalloproteinases. Research using NMR spectroscopy has detailed the binding mechanism of Z-L-phenylalanine to the active site of thermolysin and stromelysin-1 , two zinc-dependent metalloproteinases. nih.gov The study revealed that the carboxylate group of Z-L-phenylalanine directly coordinates with the active site zinc atom in both enzymes. nih.gov This mode of binding is critical for its inhibitory function and provides a precise model for the development of more potent and specific metalloproteinase inhibitors.

Derivatives of Z-L-phenylalaninol are also instrumental in other enzymatic studies:

Z-L-phenylalanine-chloromethylketone is utilized in biochemical assays to measure enzyme activity and investigate protein interactions, providing insights into metabolic pathways. chemimpex.com

The enzyme phenylalanine-tRNA ligase , which is essential for protein synthesis, must accurately distinguish phenylalanine from the structurally similar tyrosine. ebi.ac.uk Studies of its mechanism reveal that the enzyme's active site creates a hydrophobic environment that sterically excludes the extra hydroxyl group of tyrosine, ensuring high fidelity in protein synthesis. ebi.ac.uk

Phenylalanine hydroxylase (PAH) , the enzyme that converts phenylalanine to tyrosine, is another critical target. wikipedia.org Understanding its mechanism is vital, as mutations in the PAH gene lead to the metabolic disorder phenylketonuria (PKU). wikipedia.org

These studies underscore the utility of Z-L-Phenylalaninol and its analogs in providing high-resolution information about enzyme active sites and reaction mechanisms, guiding the rational design of new therapeutic agents.

Table 2: Z-L-Phenylalanine and Derivatives in Enzyme Interaction Studies

Compound/DerivativeEnzyme TargetKey Finding/ApplicationReference
Z-L-PhenylalanineThermolysin, Stromelysin-1Inhibitor carboxylate group directly coordinates with the active site zinc atom. nih.gov
Z-L-phenylalanine-chloromethylketoneVarious enzymesUsed in biochemical assays to measure enzyme activity and study protein interactions. chemimpex.com
L-PhenylalaninePhenylalanine-tRNA ligaseServes as the specific substrate; used to study the enzyme's high-fidelity selection mechanism against tyrosine. ebi.ac.uk
L-PhenylalaninePhenylalanine hydroxylase (PAH)The primary substrate; studying its interaction is key to understanding metabolic disorders like PKU. wikipedia.org

Role in Biosynthesis of Bioactive Natural Products (e.g., Flavonoids)

L-phenylalanine, the parent amino acid of Z-L-Phenylalaninol, is a fundamental building block in the biosynthesis of a vast array of bioactive natural products in plants, most notably flavonoids. nih.gov Flavonoids are a diverse class of secondary metabolites that play crucial roles in plant physiology, including UV protection, pigmentation, and defense, and are recognized for their antioxidant and other health-promoting properties in humans. nih.govresearchgate.net

The journey from phenylalanine to flavonoids begins with the phenylpropanoid pathway . nih.govfrontiersin.org

The first committed step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the key rate-limiting enzyme phenylalanine ammonia-lyase (PAL) . nih.govmdpi.com The activity of PAL is a critical regulatory point, influencing the total flow of carbon into the biosynthesis of all downstream phenylpropanoids. mdpi.com

Trans-cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. frontiersin.org

Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid into its CoA-thioester, p-coumaroyl-CoA. frontiersin.org

p-Coumaroyl-CoA stands at a crucial branch point where it enters the flavonoid-specific pathway. Here, the enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold. nih.govfrontiersin.org This chalcone is the precursor to all different classes of flavonoids. nih.gov Further enzymatic modifications by isomerases, hydroxylases, and reductases lead to the vast structural diversity of flavonoids, including flavanones (e.g., naringenin), flavonols (e.g., kaempferol), and anthocyanins. nih.govnih.gov

Metabolic engineering efforts in microorganisms have successfully reconstituted this pathway to produce specific flavonoids. By introducing the relevant plant genes into E. coli, scientists have been able to produce chrysin (B1683763) and galangin (B1674397) from phenylalanine, demonstrating its foundational role. nih.gov Beyond flavonoids, phenylalanine is also a precursor for other natural products, including certain alkaloids. nih.gov

Z L Phenylalaninol As a Chiral Auxiliary and Ligand Component in Catalysis

Development of Phenylalaninol-Derived Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of subsequent reactions. wikipedia.org The principle behind their use is to convert an achiral substrate into a chiral intermediate, conduct a diastereoselective reaction, and then remove the auxiliary to yield an enantiomerically enriched product. wikipedia.orgsigmaaldrich.com L-phenylalaninol, derived from the naturally occurring and inexpensive amino acid L-phenylalanine, serves as a valuable chiral pool material for the development of such auxiliaries. mdpi.com

Applications in Stereoselective Bond Formation

The temporary attachment of a phenylalaninol-derived auxiliary to a substrate allows for facial differentiation, thereby controlling the approach of a reagent and leading to the formation of one stereoisomer in preference to others. This strategy is particularly effective in stereoselective carbon-carbon bond formation, a cornerstone of organic synthesis. organic-chemistry.org

A key application is in the aldol (B89426) reaction, which creates up to two new stereocenters simultaneously. wikipedia.org For instance, chiral oxazolidinones derived from amino alcohols like phenylalaninol are widely used. wikipedia.org These auxiliaries can be used to form (Z)-enolates that undergo highly diastereoselective aldol reactions. wikipedia.orguwindsor.ca Research has demonstrated that phenylalaninol-derived auxiliaries can lead to excellent stereocontrol in these crucial C-C bond-forming reactions. purdue.edu

Auxiliary-Mediated Asymmetric Induction in Organic Reactions

Asymmetric induction describes the process by which a chiral feature in a molecule, such as a chiral auxiliary, controls the formation of a new stereocenter, resulting in an unequal mixture of stereoisomers. spjainsasaram.co.in Phenylalaninol-derived auxiliaries have proven effective in mediating this induction in various organic reactions.

In one notable study, a chiral sulfonamide auxiliary derived from phenylalaninol was utilized in titanium-mediated asymmetric aldol reactions. purdue.edu When reacted with alkoxyaldehydes, this auxiliary directed the reaction to form the syn-aldol product with outstanding diastereoselectivity. purdue.edu The proposed transition state involves chelation that orients the aldehyde side chain in a pseudo-axial position, favoring the formation of the syn product. purdue.edu

Table 1: Performance of a Phenylalaninol-Derived Sulfonamide Auxiliary in an Asymmetric Aldol Reaction. purdue.edu

Aldehyde ReactantDiastereomeric Ratio (syn:anti)
Alkoxyaldehyde98:2

This high level of asymmetric induction highlights the efficacy of the chiral environment created by the phenylalaninol moiety in directing the stereochemical course of the reaction.

Z-L-Phenylalaninol-Based Chiral Ligands for Metal-Catalyzed Asymmetric Processes

Beyond its use as a stoichiometric auxiliary, Z-L-Phenylalaninol is a critical building block for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions. numberanalytics.comsnnu.edu.cn In this approach, a small, catalytic amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product, which is an economically and environmentally favorable strategy. uwindsor.caethz.ch

Design Principles for Enantioselective Catalysis

The design of effective chiral ligands is paramount for successful asymmetric catalysis. nih.govchimia.ch Key principles involve creating a well-defined and rigid chiral environment around the metal center to ensure effective stereochemical communication between the catalyst and the substrate. numberanalytics.com

L-phenylalaninol is an ideal precursor for ligands because its structure can be readily incorporated into various ligand scaffolds, such as bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX). purdue.edunih.gov These ligands often feature C2-symmetry or, conversely, non-symmetrical designs that combine different electronic and steric properties (e.g., P,N-ligands). nih.gov The modular nature of these ligands, allowing for systematic variation of substituents, enables fine-tuning of the catalyst's performance for a specific transformation. nih.govchemrxiv.org The metal center, often a transition metal like rhodium, iridium, or copper, plays a crucial role by binding both the chiral ligand and the substrate, thereby facilitating the enantioselective transformation. numberanalytics.com

Ligand Performance in Specific Asymmetric Reactions (e.g., Hydrogenation, Aldol Reactions)

Phenylalaninol-based ligands have demonstrated high efficacy in a range of important asymmetric reactions, including hydrogenations and aldol reactions.

Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful method for producing chiral compounds, particularly for the synthesis of chiral alcohols and amines. ethz.ch Iridium complexes with P,N-ligands, such as PHOX ligands derived from amino alcohols, have significantly expanded the scope of asymmetric hydrogenation to include non-functionalized olefins. nih.gov These catalysts are highly efficient and can achieve excellent enantioselectivities. nih.gov While specific data for Z-L-Phenylalaninol-derived ligands in large datasets can be difficult to isolate, the success of related amino alcohol-derived ligands, like those from valine or tert-leucine in PHOX systems, underscores the potential and established role of this class of ligands.

Asymmetric Aldol Reactions: In catalytic asymmetric aldol reactions, chiral ligands are used to control the stereochemistry of the products. scielo.br For example, copper(II) complexes with chiral bis(oxazoline) (BOX) ligands, which can be derived from phenylalaninol (Phe-Box), have been used as catalysts for Diels-Alder and aldol reactions. purdue.edu While a Phe-Box-Cu(II) catalyst showed moderate enantioselectivity (30% ee) in a specific Diels-Alder reaction, this highlights its application and the principle that ligand structure is critical and must be tailored to the specific reaction. purdue.edu Other studies have shown that primary amino acids, including L-phenylalanine itself, can catalyze direct asymmetric aldol reactions, achieving good yields and diastereoselectivity. nih.govchemrxiv.org

Table 2: Performance of L-Phenylalanine as a Catalyst in a Direct Asymmetric Aldol Reaction. nih.gov

DonorAcceptorYield (%)Enantiomeric Excess (ee) (%)
Acetonep-Nitrobenzaldehyde<10-

Note: In this specific screen, primary amino acids like phenylalanine showed low yield compared to proline, illustrating the high sensitivity of catalyst performance to its structure. nih.gov However, in other systems, such as those involving bile acid-phenylalanine conjugates in aqueous media, high yields (up to 99%) and good syn-diastereoselectivity have been reported. chemrxiv.org

Analytical Applications and Derivatization Strategies for Phenylalaninol and Amino Acid Profiling

Advanced Derivatization Techniques for Enhanced Detection Sensitivity and Chiral Analysis

Derivatization is a common strategy to improve the analytical properties of molecules like Z-L-Phenylalaninol. nih.gov This process involves chemically modifying the analyte to enhance its detectability by methods such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). nih.govcuni.cz For amino alcohols, derivatization can increase volatility for GC analysis or introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in LC. cuni.cz

Preconcentration and Stacking Methods for Derivatized Analytes

To detect trace amounts of analytes, preconcentration techniques are often employed alongside derivatization. rsc.orgnih.gov Stacking methods in capillary electrophoresis (CE) are powerful online preconcentration techniques that can significantly enhance detection sensitivity. rsc.org These methods work by concentrating the analyte into a narrow band within the capillary, leading to sharper peaks and lower detection limits. For instance, a two-step stacking method combining sweeping and micelle to solvent stacking has been shown to increase sensitivity by 42- to 52-fold for certain alkaloids. rsc.org Similar strategies could be adapted for derivatized Z-L-Phenylalaninol to improve its detection limits in complex matrices. Dispersive solid-phase extraction (DSPE) is another technique used for the preconcentration of analytes from various biological samples. nih.govresearchgate.net

Nanopore-Based Identification of Derivatized Amino Acids

Nanopore technology is an emerging single-molecule sensing technique with the potential for protein and peptide sequencing. nih.govrsc.orgnanoporetech.com A key challenge is the differentiation of individual amino acids due to their similar structures and unpredictable behavior as they pass through the nanopore. nih.govrsc.org Derivatization of amino acids at the N-terminus has been shown to be an effective strategy to overcome this limitation. nih.gov By attaching a larger molecule to the amino acid, its translocation through the nanopore is altered, generating a more distinct electrical signal. nih.govrsc.org

For example, derivatization with reagents like 2-naphthylisothiocyanate (NITC) or adamantane (B196018) isothiocyanate (ADIC) can lead to unique current blockade signatures for different amino acids, allowing for their identification. rsc.orgnih.gov This approach has been successfully used to distinguish between several amino acids, including phenylalanine. nih.govnih.gov While direct studies on Z-L-Phenylalaninol are not prevalent, the principles established for derivatized amino acids suggest that a similar strategy could be developed for its nanopore-based identification. The derivatization would not only aid in identification but also in controlling the conformational changes of the molecule within the nanopore. rsc.org

Chiral Recognition Mechanisms and Advanced Analytical Methodologies

The chiral nature of Z-L-Phenylalaninol necessitates analytical methods capable of distinguishing between its enantiomers. Chiral recognition is crucial in many biological and chemical contexts.

Solid-State NMR for Chiral Discrimination in Metal-Organic Frameworks

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of solid materials. mdpi.comresearchgate.net In recent years, it has been applied to study chiral recognition within metal-organic frameworks (MOFs). mdpi.comd-nb.inforsc.org MOFs are porous materials with potential applications in enantioselective separations. d-nb.inforsc.org

One approach involves using a chiral solvating agent to interact with the chiral environment of the MOF. d-nb.inforsc.org The different interactions between the enantiomers of the solvating agent and the chiral MOF can be observed as distinct chemical shifts in the solid-state NMR spectra, allowing for chiral discrimination. mdpi.comd-nb.inforsc.org For instance, research on a chiral MOF based on L-phenylalanine demonstrated the ability to recognize the enantiomers of alanine (B10760859) and leucine (B10760876) using 13C cross-polarization magic angle spinning (CP MAS) NMR spectroscopy. rsc.org This methodology could be extended to the chiral discrimination of Z-L-Phenylalaninol within suitably designed chiral MOFs.

Indirect Enantioseparation in Chiral Metabolomics and Biogenic Amine Analysis

Indirect enantioseparation is a widely used method for the analysis of chiral molecules in complex biological samples. mdpi.com This technique involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. mdpi.com These diastereomers have different physicochemical properties and can be separated using standard non-chiral chromatography techniques. mdpi.com

This approach is central to chiral metabolomics, which aims to study the roles of enantiomeric metabolites in biological systems. mdpi.comnih.govmdpi.com Various CDAs have been developed for the analysis of amino acids and other chiral compounds. mdpi.com For the analysis of biogenic amines, which share structural similarities with amino alcohols, derivatization is often necessary to improve their chromatographic behavior and detection sensitivity. nih.gov While direct applications to Z-L-Phenylalaninol are not extensively documented in this specific context, the principles of indirect enantioseparation are directly applicable. A suitable chiral derivatizing agent would react with the amino or hydroxyl group of Z-L-Phenylalaninol, enabling the separation and quantification of its enantiomers.

Structural Derivatization in Natural Product Research and Analog Synthesis

Structural derivatization of natural products is a key strategy in drug discovery and development. nih.govkib.ac.cnresearchgate.net By modifying the structure of a natural product, it is possible to improve its biological activity, solubility, or other pharmacokinetic properties. frontiersin.org Amino acids are often incorporated into natural product scaffolds to enhance their properties. frontiersin.orgnih.gov

Z-L-Phenylalaninol, being a derivative of the natural amino acid L-phenylalanine, serves as a valuable chiral building block in the synthesis of natural product analogs. frontiersin.org Its structure can be incorporated into larger molecules to introduce specific stereochemistry and functionality. For example, the phenyl group can participate in hydrophobic interactions, while the amino and hydroxyl groups provide sites for further modification or hydrogen bonding. The derivatization of natural phenols, a broad class of bioactive compounds, often involves strategies that could be applied to molecules containing a phenylalaninol moiety. nih.govkib.ac.cnresearchgate.net These strategies include classical methods and more advanced techniques that offer high selectivity and efficiency. kib.ac.cn The synthesis of diverse analogs through structural derivatization is a powerful approach to explore the structure-activity relationships of natural products. nih.gov

Mechanistic Investigations and Structure Activity Relationship Sar Studies of Z L Phenylalaninol Analogues

Structure-Activity Relationship (SAR) Analysis of Z-L-Phenylalaninol Derivatives

The analysis of Structure-Activity Relationships (SAR) for derivatives of Z-L-Phenylalaninol is critical in medicinal chemistry, particularly in the development of new therapeutic agents. These studies systematically modify the chemical structure of the parent compound and evaluate how these changes affect biological activity, providing insights for rational drug design.

A significant area of research has been the development of HIV-1 capsid (CA) inhibitors based on a phenylalanine core. nih.govmdpi.com In these studies, the phenylalanine scaffold is essential for maintaining antiviral activity. Modifications to the linker region and indole (B1671886) substituents, which target the protein-protein solvent interface, have been explored to enhance potency. nih.gov For example, a series of phenylalanine-containing peptidomimetics were synthesized using the Ugi four-component reaction. Testing revealed that most of these compounds exhibited micromolar inhibitory potency against HIV. mdpi.com

Another application is in the development of inhibitors for aminopeptidases that generate antigenic peptides. Phosphinic pseudotripeptide inhibitors incorporating phenylalanine analogues have been optimized through SAR studies. lookchem.com Similarly, the potential for phenylalanine derivatives to act as substrates for transporters like the L-type amino acid transporter 1 (LAT1) has been investigated. By replacing the carboxylic acid of phenylalanine with bioisosteres such as hydroxamic acid, researchers have explored the structural requirements for transporter interaction, concluding that hydrogen bonding may be as important as charge for binding. lookchem.com

Compound Series Target Key Findings Reference
Phenylalanine Derivatives HIV-1 Capsid (CA) Phenylalanine core is essential for activity; modifications to linker and indole groups modulate potency. nih.gov, mdpi.com
Phosphinic Pseudotripeptides Aminopeptidases SAR studies helped optimize inhibitory activity. lookchem.com
Hydroxamic Acid Derivatives of Phenylalanine L-type amino acid transporter 1 (LAT1) Demonstrated that hydroxamic acids can be transported by LAT1, highlighting the importance of hydrogen bonding in ligand recognition. lookchem.com
Phthalimide (B116566) Derivatives Antiepileptic Activity Derivatives of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide showed potential antiepileptic activity. nih.gov

Conformational Analysis and Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) in Z-L-Phenylalaninol derivatives are fundamental determinants of their biological activity. longdom.orgresearchgate.net The specific "L" configuration of the parent amino alcohol is often crucial for precise interactions with chiral biological targets like enzymes and receptors. ontosight.ai

In the development of cyclic HIV protease inhibitors, conformational analysis played a key role. High-resolution X-ray structures of inhibitor-enzyme complexes revealed that a structural water molecule mediates hydrogen bonding between the enzyme's flaps and the inhibitor. This understanding allowed for the design of cyclic urea-based inhibitors that mimic this interaction, leading to potent compounds. The SAR at the P2/P2' positions was also extensively studied to optimize binding.

The importance of stereochemistry is also highlighted in synthetic transformations. For instance, the conversion of L-phenylalanine to L-phenyllactic acid proceeds with a net retention of configuration due to a double SN2 reaction mechanism, ensuring the biological relevance of the product's stereochemistry is maintained. aurco.org Computational ligand-based drug design (LBDD) methods heavily rely on understanding the accessible conformations of a ligand to build accurate SAR models. nih.gov The biological activity of a molecule is not determined by a single static structure but by the ensemble of its thermally accessible conformations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding the interactions between Z-L-Phenylalaninol derivatives and their biological targets at an atomic level. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, which is crucial for designing new inhibitors. In the development of novel phthalimide derivatives of phenylalanine as potential antiepileptic agents, molecular docking was used to study their interaction with the gamma-aminobutyric acid (GABA)A receptor. The docking scores correlated well with the experimental data, identifying the compound with the strongest interactions within the receptor's active site. nih.gov Similarly, docking studies were employed to investigate the binding of new sulfonamide derivatives of phenylalanine for antimicrobial activity. jocms.org

Molecular dynamics simulations provide further insights by modeling the dynamic behavior of the ligand-target complex over time. For HIV-1 capsid inhibitors based on phenylalanine, MD simulations were performed to explore the binding mode and assess the conformational stability of the compounds within the CA hexamer. nih.govmdpi.com These simulations revealed that a more stable binding conformation correlated with higher antiviral activity. nih.gov In another study, MD simulations helped to understand how phenylalanine residues within the active site of the CYP2E1 enzyme influence the binding orientation of aromatic substrates. mdpi.com

Derivative Class Target Protein Computational Method Key Insight Reference
Phenylalanine Derivatives HIV-1 Capsid (CA) Hexamer Molecular Dynamics (MD) Simulation V-25i showed higher conformational stability and better binding free energy than II-13c, consistent with its higher antiviral activity. nih.gov
Phenylalanine-Containing Peptidomimetics HIV-1 Capsid (CA) Molecular Docking & MD Simulation Provided detailed information on the binding mode of the most potent compound (I-19) with the target. mdpi.com
Phthalimide Derivatives GABA-A Receptor Molecular Docking Docking results aligned with experimental antiepileptic activity, identifying key interactions in the active site. nih.gov
L-Phenylalanine β-Cyclodextrin Molecular Docking Predicted two favorable binding arrangements for the inclusion complex, which agreed with experimental data. scienceasia.org

Enzyme Binding Mechanisms and Substrate Specificity of Phenylalanine-Related Compounds

The substrate specificity of enzymes involved in phenylalanine metabolism can be broad. Phenylalanine aminomutase (PAM), for example, exhibits a wide substrate tolerance, enabling it to catalyze the conversion of various substituted vinyl- and aryl-α-alanines into their corresponding β-amino acids. acs.org This promiscuity is valuable for the biosynthesis of unnatural amino acids. Similarly, phenylalanine ammonia-lyase (PAL) has a broad substrate specificity that has been exploited for biocatalysis. researchgate.net

In contrast, some enzymes are highly specific. The allosteric activation of phenylalanine hydroxylase is specifically triggered by L-phenylalanine. The binding of L-phenylalanine promotes the dimerization of the enzyme's regulatory domains, leading to activation. While some other amino acids and phenylalanine analogues can also induce activation, they do so to varying extents, demonstrating a clear specificity profile. nih.gov Detailed kinetic studies of phenylalanine hydroxylase have elucidated the complete reaction mechanism, including the binding order of substrates (tetrahydrobiopterin followed by phenylalanine) and the identification of product release as the rate-determining step. nih.gov

Enzyme Ligand/Substrate Key Mechanistic Finding Substrate Specificity Reference
Thermolysin, Stromelysin-1 Z-L-phenylalanine, Z-L-tryptophan Inhibitor carboxylate group directly coordinates to the active site zinc atom. Binds specific inhibitors. nih.gov
Phenylalanine Hydroxylase L-phenylalanine Allosteric activation is linked to the dimerization of regulatory domains upon ligand binding. High specificity for L-phenylalanine, though other analogues can activate to a lesser extent. nih.gov
Phenylalanine Aminomutase (PAM) Substituted vinyl- and aryl-S-α-alanines Catalyzes α- to β-amino acid conversion. Broad substrate specificity. acs.org
Phenylalanine Ammonia-Lyase (PAL) Phenylalanine and analogues Catalyzes non-oxidative deamination. Broad substrate specificity. researchgate.net
Aspartate Ammonia-Lyase (LpAAL) Aspartic acid, Fumaric acid, Phenylalanine, Tyrosine Catalyzes reversible deamination. Broad, acting on multiple amino and dicarboxylic acids. mdpi.com

Transcriptional Biosensor Development and Ligand Specificity Reengineering

Transcriptional biosensors are powerful tools in synthetic biology and metabolic engineering, designed to detect specific molecules like phenylalanine and translate that detection into a measurable output, such as fluorescence. frontiersin.org A common strategy for developing phenylalanine biosensors involves using transcription factors (TFs) from bacteria, such as the TyrR protein from E. coli. nih.govut.ee In the presence of phenylalanine, TyrR binds to specific DNA operator sequences and activates the transcription of a reporter gene. ut.ee

A significant challenge in this field is the often-broad ligand specificity of natural transcription factors. The wild-type TyrR, for instance, responds not only to phenylalanine but also to tyrosine and tryptophan, which can limit its utility. frontiersin.orgresearchgate.net To overcome this, researchers have focused on reengineering these biosensors to customize their ligand specificity. nih.gov

Several strategies have been successfully employed:

Directed Evolution: This involves introducing random mutations into the gene of the transcription factor and then screening for variants with the desired specificity. nih.gov

Chimeric Proteins: This approach involves creating hybrid transcription factors by combining the DNA-binding domain of one TF with the ligand-binding domain of another. nih.govacs.orgresearchgate.net For example, chimeric LysR-type transcriptional biosensors have been created by swapping domains to alter specificity towards different flavonoids, successfully shifting specificity from 27.5% to 95.3% for the target ligand. acs.orgresearchgate.net

Promoter Engineering: Modifying the number and position of the transcription factor's binding sites within the promoter region can also modulate the biosensor's dynamic range and response. nih.gov

These engineering efforts have led to the development of biosensors with improved selectivity for phenylalanine, which are valuable for applications ranging from the diagnosis of metabolic disorders like phenylketonuria (PKU) to the high-throughput screening of microbial strains in metabolic engineering. nih.govresearchgate.netmdpi.com

Future Research Directions and Emerging Applications of Z L Phenylalaninol

Innovations in Green Chemistry for Z-L-Phenylalaninol Production and Catalysis

Traditional methods for the synthesis of Z-L-Phenylalaninol and its derivatives often involve harsh reaction conditions, expensive metal catalysts, and the generation of significant chemical waste. rsc.org Green chemistry principles, which aim to reduce the environmental impact of chemical processes, are driving innovation in this area. plusplustutors.comjnj.com

One of the most promising green approaches is the use of biocatalysis. acs.org Researchers are developing one-pot cascade biocatalysis systems to convert biobased L-phenylalanine into enantiopure phenylalaninols. rsc.org This method avoids the issues associated with traditional synthesis by utilizing enzymes that operate under mild conditions. rsc.org For instance, a novel biocatalytic cascade has been developed to produce various L-phenylalanine derivatives from aldehydes or carboxylic acids in an aqueous environment with high yields. biorxiv.org This process employs enzymes like L-threonine transaldolase, phenylserine (B13813050) dehydratase, and aminotransferase, which exhibit broad substrate tolerance. biorxiv.org

Another area of innovation is the development of phosgene-free synthetic routes for producing polypeptide derivatives from amino acids, including Z-L-phenylalanine. researchgate.net These methods often utilize activated urethane (B1682113) derivatives, which are synthesized under more environmentally friendly conditions. researchgate.net Additionally, the use of biocatalysts for deprotection steps in peptide synthesis, such as the enzymatic removal of the N-carbobenzyloxy (Cbz or Z) group, is gaining traction. researchgate.net

The integration of machine learning with biocatalysis is also accelerating the optimization of reaction conditions, leading to higher yields and more efficient processes. rsc.orgacs.org These computational approaches can predict the best-performing enzyme variants and reaction parameters, reducing the need for extensive experimental screening. rsc.orgnih.gov

Exploration of Novel Bioactive Z-L-Phenylalaninol Derivatives in Drug Discovery

Z-L-Phenylalaninol and its derivatives serve as crucial building blocks in the synthesis of a wide range of bioactive compounds and pharmaceuticals. chemimpex.com Their inherent chirality and structural features make them ideal for creating molecules that can interact specifically with biological targets. chemimpex.com

Recent research has focused on synthesizing and evaluating new derivatives for various therapeutic applications. For example, derivatives of Z-L-Phenylalaninol have been investigated as potential inhibitors of serine proteases, a class of enzymes implicated in numerous diseases. researchgate.net Analogues have also been screened for antimalarial activity, with some showing potent growth inhibitory effects against Plasmodium falciparum. researchgate.net

Furthermore, Z-L-Phenylalaninol derivatives are being explored in the development of drugs targeting other diseases. One notable example is the synthesis of (R)-phenylalaninol, which can be directly converted to Solriamfetol, a drug used to treat excessive daytime sleepiness. rsc.org Researchers are also synthesizing novel phenylpyrazole derivatives incorporating a Z-L-phenylalanine moiety as selective inhibitors of MCL-1, a protein involved in cancer, which have shown promising antitumor activity. acs.org The conjugation of Z-L-phenylalanine with other bioactive molecules, such as quinine, is another strategy being explored to enhance therapeutic efficacy and overcome drug resistance. mdpi.com

The discovery of naturally occurring bioactive phenylalanine derivatives from organisms like marine fungi continues to inspire the design of new synthetic analogues with potential applications in areas such as antifouling and antibacterial treatments. mdpi.comnih.gov

Integration with Advanced Materials Science (e.g., Chiral Metal-Organic Frameworks)

The unique chiral structure of Z-L-Phenylalaninol makes it a valuable component in the field of advanced materials science, particularly in the development of chiral materials. usask.caspectrum-instrumentation.com These materials have applications in areas such as enantioselective separations, catalysis, and sensing. isae-supmeca.frelsevier.com

A significant area of research is the incorporation of Z-L-Phenylalaninol and its derivatives into metal-organic frameworks (MOFs). MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net By using chiral ligands like Z-L-phenylalanine, researchers can create chiral MOFs with specific recognition capabilities. rsc.orgresearchgate.net

For example, a zinc-based MOF incorporating L-phenylalanine has been designed to study the chiral recognition mechanism of other amino acids like alanine (B10760859) and leucine (B10760876). rsc.orgresearchgate.net Such chiral MOFs have demonstrated the ability to act as sensors for the detection of specific enantiomers. researchgate.net A novel chiral fluorescence hybrid probe has been developed by encapsulating carbon dots into a chiral europium-based MOF for the detection of L-phenylalanine. researchgate.net

The development of these advanced materials opens up possibilities for new technologies in various fields. The ability to create materials with precisely controlled chirality at the molecular level is crucial for applications in the pharmaceutical industry, where the separation of enantiomers is often a critical step in drug manufacturing. dergipark.org.tr

Computational Chemistry and AI-Driven Drug Design for Phenylalaninol Structures

Computational chemistry and artificial intelligence (AI) are revolutionizing the field of drug discovery and development by significantly reducing the time and cost associated with bringing new drugs to market. spirochem.comfrontiersin.org These powerful tools are being increasingly applied to the design and optimization of drug candidates based on Z-L-Phenylalaninol and related structures. researchgate.netfrontiersin.org

Computational methods, such as molecular docking and molecular dynamics simulations, allow researchers to predict how a molecule will interact with its biological target. frontiersin.orgresearchgate.net This enables the rational design of new derivatives with improved potency and selectivity. For instance, structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to guide the design of complementary ligands. When the target structure is unknown, ligand-based drug design (LBDD) can be used, which relies on the knowledge of other molecules that bind to the target.

In the context of Z-L-Phenylalaninol, these computational approaches are being used to optimize the synthesis of its derivatives and to design novel bioactive compounds. rsc.orgnih.gov By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new drugs based on the versatile phenylalaninol scaffold.

Q & A

Q. How can researchers ensure reproducibility when sharing Z-L-Phenylalaninol protocols?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Publish detailed synthetic procedures (solvent volumes, catalyst ratios).
  • Deposit raw spectral data in repositories like Zenodo.
  • Use standardized nomenclature (IUPAC) and report batch-specific impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.